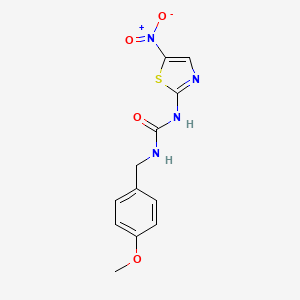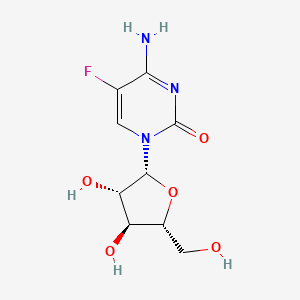
Alexamorelin
Overview
Description
Alexamorelin, also known as Examorelin or Hexarelin, is a potent, synthetic, peptidic, orally-active, centrally-penetrant, and highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and a growth hormone secretagogue . It is a heptapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 . These GH-releasing peptides have no sequence similarity to ghrelin, but mimic ghrelin by acting as agonists at the ghrelin receptor .
Molecular Structure Analysis
This compound is a heptapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 . Its molecular formula is C50H63N13O7 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 958.12 g/mol . The physical and chemical properties of this compound, such as its solubility and stability, are not well-documented in the available literature.
Scientific Research Applications
1. Application in Doping Control and Drug Testing
Alexamorelin, identified as a Growth Hormone-Releasing Peptide (GHRP), has been studied for its potential use in doping control and drug testing. Researchers have developed methods for detecting this compound in equine and human urine, emphasizing its relevance in regulating the use of such peptides in sports and horse racing industries. These methods utilize advanced chromatographic techniques and mass spectrometry for precise detection, highlighting this compound's significance in anti-doping efforts (Timms et al., 2014), (Min et al., 2016).
2. Investigation in Peptide Screening Methods
Research on this compound extends to the development of screening methods for peptides under 2 kDa in sports drug testing. These methods, involving liquid chromatography and ion mobility mass spectrometry, aim to simplify and expand doping control measures. This compound, along with other peptides, is part of this research to enhance the efficiency and precision of doping tests (Thomas et al., 2016).
3. Endocrine Activity Analysis
This compound's endocrine activity has been a subject of interest, particularly its effects on growth hormone, prolactin, ACTH, cortisol, and aldosterone levels in humans. Studies have examined the intravenous and oral administration of this compound, assessing its impact on these hormone levels and comparing its activity to other similar peptides (Broglio et al., 2000).
4. Metabolic Pathways and Detection
Research on the metabolism of growth hormone-releasing peptides, including this compound, is crucial for effective doping control. Studies have focused on understanding the urinary metabolites of these peptides to aid in routine doping tests. Such research is vital for developing fast analytical strategies in response to the introduction of performance-enhancing compounds in sports (Thomas et al., 2012).
5. Application in Therapeutic and Diagnostic Imaging
While not directly related to this compound, research on the use of Alexa Fluor dyes in imaging and their application in therapeutic and diagnostic procedures is noteworthy. This research involves conjugating antibodies with AlexaFluor dyes for targeted imaging, particularly in cancer research. The use of these dyes, such as Alexa750, helps in visualizing and quantifying the biodistribution of antibodies in preclinical studies, offering insights into the pharmacokinetics of therapeutic compounds. This area of study, while not directly involving this compound, parallels the research on peptide detection and imaging technologies (Hage et al., 2018), (Lee et al., 2008).
6. Exploration in Cancer Anorexia-Cachexia Syndrome
The research on this compound's analog, Anamorelin, for treating cancer anorexia-cachexia syndrome is notable. Anamorelin, a ghrelin receptor agonist like this compound, has shown promising results in improving body mass and appetite in patients with cancer cachexia. Although not directly involving this compound, the studies on Anamorelin provide insights into the therapeutic potential of ghrelin receptor agonists in clinical settings (Wakabayashi et al., 2020), (Garcia et al., 2015).
Mechanism of Action
Alexamorelin acts as a potent, synthetic, peptidic, orally-active, centrally-penetrant, and highly selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and a growth hormone secretagogue . It stimulates the secretion of cortisol, prolactin, somatotrophs, and adrenocorticotrophin through the central nervous system .
Safety and Hazards
properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNKVLENCIGRW-ANFQCQCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196808-85-2 | |
| Record name | Alexamorelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






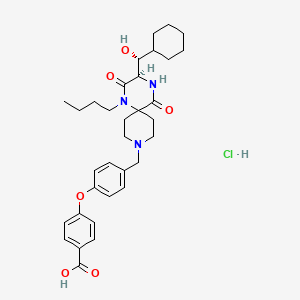
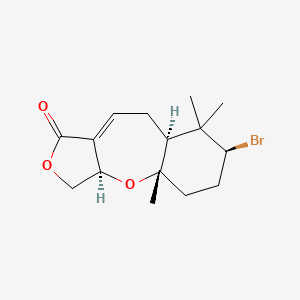
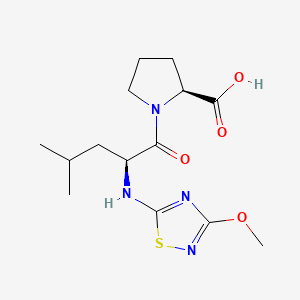

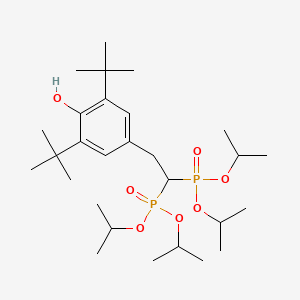
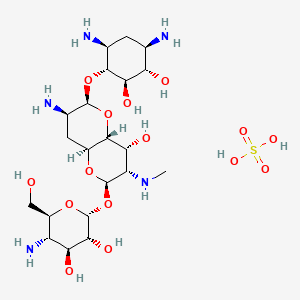

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)
